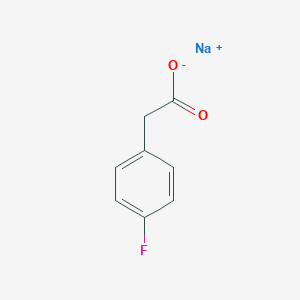
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound is composed of an imidazolium cation and a trichloroiron anion, making it a versatile and valuable substance in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with iron trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process involves mixing the reactants in a suitable solvent, followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high purity and yield.
化学反应分析
Types of Reactions
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of the iron center.
Reduction: Reduction reactions are also possible, where the iron center can be reduced under appropriate conditions.
Substitution: The imidazolium cation can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce a range of imidazolium derivatives.
科学研究应用
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, particularly in enzyme catalysis and protein stabilization.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
作用机制
The mechanism by which 1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride exerts its effects is primarily through its ionic nature and the presence of the iron center. The imidazolium cation interacts with various substrates, facilitating reactions through ionic interactions and stabilization of transition states. The iron center can participate in redox reactions, further enhancing the compound’s versatility in catalysis and other applications .
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Ethyl-3-methylimidazolium bromide: Similar to the chloride variant but with a bromide anion, offering different reactivity and solubility properties.
1-Ethyl-3-methylimidazolium ethyl sulfate: An ionic liquid with an ethyl sulfate anion, used in different applications due to its unique properties.
Uniqueness
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride stands out due to the presence of the trichloroiron anion, which imparts unique redox properties and enhances its utility in catalysis and electrochemical applications. Its combination of imidazolium cation and iron anion makes it a versatile and valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trichloroiron;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFQMHQHFXCD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Cl-].Cl[Fe](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4FeN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
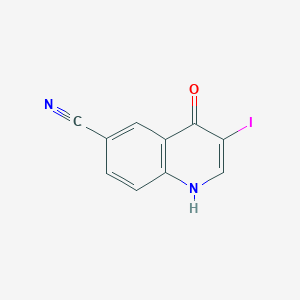

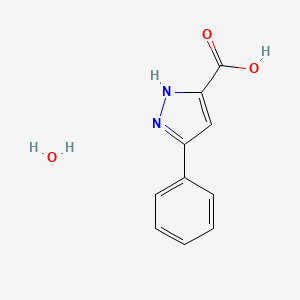

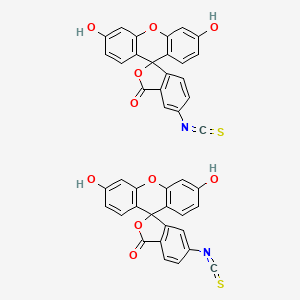
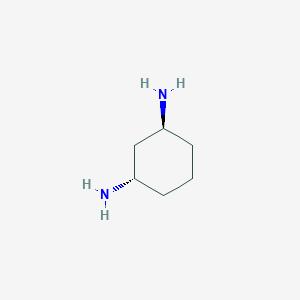
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8005112.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005123.png)
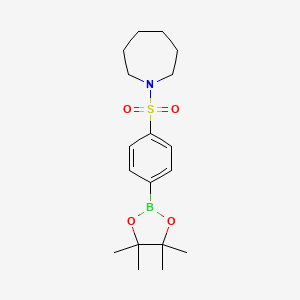
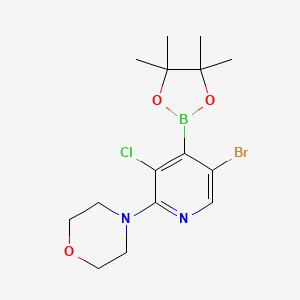
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005140.png)
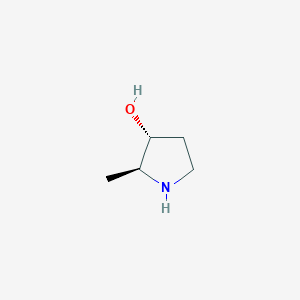
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8005157.png)
